{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid
Description
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a trans-(E)-configured cyanoethylene group at the meta position. This compound shares structural similarities with styrylboronic acids (e.g., E-phenylethenylboronic acid ), but the cyano substitution distinguishes its reactivity and binding properties. Boronic acids are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, particularly against β-lactamases and histone deacetylases (HDACs) .
Properties
IUPAC Name |
[3-(2-cyanoethenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLGHLJEJPWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Introduction of the boronic acid group onto a substituted aromatic precursor, typically via borylation reactions or conversion from halogenated precursors.
- Step 2: Installation or preservation of the (1E)-2-cyanoethenyl substituent on the phenyl ring, often through condensation or cross-coupling reactions.
The boronic acid functional group is often introduced as an ester intermediate, which is subsequently hydrolyzed to the free boronic acid for stability and purification purposes.
Preparation of 2-Cyanophenylboronic Acid as a Key Intermediate
A closely related compound, 2-cyanophenylboronic acid, serves as a crucial intermediate in the synthesis of various substituted phenylboronic acids, including the target compound. A patented process outlines an improved and scalable synthesis of 2-cyanophenylboronic acid and its esters, which can be adapted for preparing this compound derivatives:
- Starting Materials: Halogenated benzonitrile derivatives.
- Borylation Step: Reaction with boron reagents such as trimethyl borate or triisopropyl borate under controlled conditions to form boronic esters.
- Ester Hydrolysis: Acidic or basic hydrolysis converts the boronic esters to the free boronic acid.
- Purification: Extraction with aqueous base followed by re-acidification improves purity from ~82-83% to over 96-98%, essential for isolating solid boronic acid products.
This process achieves yields in the 80-85% range and allows for the preparation of various organic and inorganic salts of the boronic acid to enhance stability and handling.
Boronic Ester Formation and Transesterification
Boronic acids, including substituted phenylboronic acids, are often unstable and prone to autoxidation. Therefore, boronic esters are commonly synthesized as more stable intermediates:
- Ester Formation: Boronic acids react with diols (cyclic or acyclic) to form boronic esters, which are less polar and more amenable to purification by distillation or chromatography.
- Equilibrium Considerations: The esterification equilibrium favors ester formation when the product is insoluble in the reaction solvent, enabling isolation by filtration.
- Transesterification: More stable boronic esters can be formed by transesterification, where less stable esters react with diols to yield thermodynamically favored products.
- Diol Effects: The structure of the diol (e.g., presence of alkyl groups, ring size) affects the rate and stability of ester formation. Six-membered boronic esters are generally more stable than five-membered ones.
This strategy is applicable in the preparation of substituted phenylboronic acids, including cyanoethenyl derivatives, to improve shelf life and facilitate handling.
Specific Synthetic Routes to this compound
Though direct literature on the exact compound is limited, synthetic analogs and related compounds provide insight:
- Suzuki–Miyaura Cross-Coupling: A common method involves coupling a halogenated phenylboronic acid or ester with a vinyl nitrile-containing halide or organometallic reagent in the presence of palladium catalysts and base. This allows installation of the (1E)-2-cyanoethenyl substituent on the boronic acid-bearing phenyl ring.
- Condensation Reactions: Alternatively, the cyanoethenyl group can be introduced by condensation of 3-formylphenylboronic acid derivatives with malononitrile or related reagents under Knoevenagel-type conditions, preserving the boronic acid moiety.
- Purification and Isolation: Post-reaction, the boronic acid is typically isolated by acid hydrolysis of esters and purified by crystallization or extraction, often requiring careful pH control to maintain stability and purity.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the amine derivative.
Substitution: The major products are biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(1E)-2-cyanoeth-1-yl]phenyl}boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Boronic Acid Derivatives
| Compound Name | Substituent(s) | Key Functional Groups | Configuration |
|---|---|---|---|
| {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid | 3-(E)-cyanoethylene | Boronic acid, cyano | E-isomer |
| Styrylboronic acid | 1-phenylethenyl | Boronic acid | E-isomer |
| 3-Nitrophenylboronic acid | 3-nitro | Boronic acid, nitro | N/A |
| (N-Phenylcarbazol-2-yl)boronic acid | N-phenylcarbazole at C2 | Boronic acid, carbazole | N/A |
| 3-Thiophenylboronic acid | 3-thiophene | Boronic acid, sulfur heterocycle | N/A |
- This contrasts with electron-donating groups (e.g., -OCH₃ in p-propoxyphenylboronic acid), which reduce reactivity .
- Stereochemical Influence: The E-configuration of the cyanoethylene group likely optimizes spatial alignment for target binding, analogous to cis-stilbene boronic acids in tubulin polymerization inhibition .
Table 2: Inhibitory Activity of Boronic Acid Derivatives
- β-Lactamase Inhibition: While 1-amido-2-triazolylethaneboronic acid shows potent activity (Ki < 1 µM) , phenyl boronic acid derivatives with nitro or carboxy groups exhibit moderate inhibition (Ki = 8–20 µM) . The cyanoethylene group in the target compound may improve binding via dipole interactions with catalytic serine residues.
- HDAC Inhibition: Substituted phenylboronic acids demonstrate nanomolar-to-micromolar potency, with substituent position critically affecting activity (e.g., ortho-substituted derivatives outperform para analogs) .
Biological Activity
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a member of the boronic acid family, which has gained attention for its diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, drawing on various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a phenyl group attached to a boronic acid moiety and a cyanoethenyl substituent, which may contribute to its biological effects.
1. Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. A study focused on derivatives of boronic acids reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating moderate efficacy in inhibiting cancer cell growth .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 18.76 ± 0.62 |
| Other Boronic Acid Derivative | Various | Varies |
2. Antibacterial Activity
The antibacterial effects of this compound have also been documented. It was effective against Escherichia coli at a concentration of 6.50 mg/mL, showcasing its potential as an antimicrobial agent . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or function.
Table 2: Antibacterial Activity
| Bacteria | Concentration (mg/mL) | Effect |
|---|---|---|
| Escherichia coli | 6.50 | Inhibition |
3. Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays. It exhibited moderate acetylcholinesterase inhibition with an IC50 value of 115.63 µg/mL and high butyrylcholinesterase inhibition with an IC50 value of 3.12 µg/mL . These properties suggest potential applications in treating conditions related to cholinergic dysfunction.
Table 3: Enzyme Inhibition Activities
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
The biological activities of boronic acids are often attributed to their ability to form reversible covalent bonds with diols present in biomolecules, leading to disruption of cellular functions such as metabolic pathways and structural integrity . This characteristic is particularly relevant in the context of cancer therapy and antibiotic development.
Case Studies
Several studies have examined the biological activity of boronic acids:
- Study on Anticancer Effects : A systematic investigation into various boronic acid derivatives revealed that those with specific substituents (like cyano groups) exhibited enhanced cytotoxicity against cancer cells compared to their simpler counterparts .
- Evaluation of Antibacterial Properties : Research demonstrated that certain boronic acids could effectively inhibit resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, and what methodological challenges arise during its preparation?
Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging boronic acid's reactivity in Suzuki-Miyaura couplings. For example, analogous compounds like ortho-formyl phenyl boronic acid undergo regioselective decarbonylation with nitriles under palladium catalysis . Key challenges include:
- Oxidative addition efficiency : Electron-deficient nitriles may slow reaction rates, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄) and temperature control .
- Purification : Boronic acids often form boroxins (cyclic anhydrides) during synthesis, necessitating inert atmospheres and low-temperature chromatography to prevent degradation .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
Answer: Validation requires a combination of techniques:
- LC-MS/MS : Highly sensitive for detecting trace impurities (e.g., residual boronic acid byproducts at <1 ppm), validated per ICH guidelines for linearity, accuracy, and robustness .
- ¹¹B NMR : Confirms boronic acid integrity and identifies boroxin formation .
- Potentiometric titration : Quantifies binding constants with diols to assess functional group activity, though steric/electronic effects may complicate interpretation .
Q. What are the primary reaction pathways for this boronic acid in organic synthesis?
Answer: The compound participates in:
- Suzuki-Miyaura couplings : Forms biaryl structures with aryl halides using Pd catalysts (e.g., Pd(dppf)Cl₂) in THF/water mixtures .
- Reversible diol complexation : Binds to vicinal diols (e.g., saccharides) at physiological pH, enabling applications in sensor development or targeted drug delivery .
- Oxidation : Converts to phenols under mild oxidative conditions (e.g., H₂O₂/NaOH), though overoxidation must be monitored .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Electronic effects : The cyano group withdraws electron density, potentially stabilizing the boronate intermediate during transmetallation. However, shows that electronic effects on phenyl boronic acids minimally impact diol binding, suggesting steric factors dominate in certain reactions .
- Regioselectivity : The E-configuration of the cyanoethenyl group directs coupling to sterically accessible positions. Computational modeling (e.g., DFT using B3LYP functionals) can predict transition-state geometries and optimize catalyst selection .
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound's binding affinity?
Answer:
- Case study : If DFT calculations (e.g., using exact-exchange functionals) predict strong binding to a target protein, but experimental assays show weak affinity:
- Re-evaluate solvation effects : Include explicit solvent molecules in simulations to account for hydrophobic interactions .
- Assess steric clashes : X-ray crystallography or molecular docking (e.g., SHELX-refined structures) may reveal unfavorable binding site geometries .
- Validate assay conditions : Ensure pH aligns with the boronic acid's pKa (~8.5–9.5) to maintain its reactive tetrahedral form .
Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?
Answer:
- Stabilization methods :
- Lyophilization : Store as a freeze-dried solid under argon to prevent boroxin formation .
- Buffered solutions : Use pH 7–8.5 to balance reactivity and stability; avoid strong oxidizers unless reaction conditions are tightly controlled .
- Co-solvents : Add DMSO or DMF to enhance solubility and reduce hydrolysis .
Q. How can researchers leverage this boronic acid in selective biological targeting, and what methodological pitfalls exist?
Answer:
- Applications :
- Enzyme inhibition : The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., proteases), validated via kinetic assays and X-ray crystallography .
- Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
